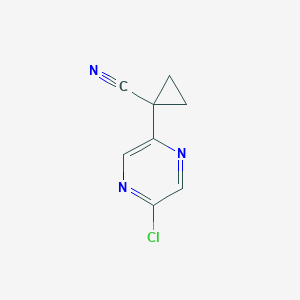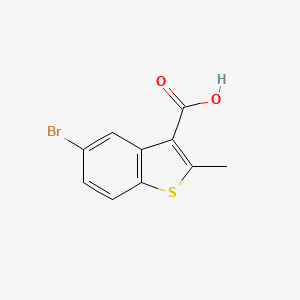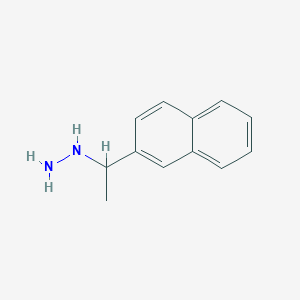![molecular formula C9H8F4O B15320759 2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15320759.png)
2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H8F4O It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, making it a fluorinated aromatic alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol typically involves the introduction of fluoro and trifluoromethyl groups onto a phenyl ring followed by the formation of the ethan-1-ol moiety. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoro group. This is followed by reduction using a suitable reducing agent like sodium borohydride to form the ethan-1-ol group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination and reduction processes. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: 2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-one.
Reduction: 2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The compound may exert its effects by modulating the activity of specific enzymes or receptors, leading to changes in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol: Similar structure but with different positional isomerism.
1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-one: Ketone derivative with similar functional groups.
3-Trifluoromethyl-α,α,α-trifluoroacetophenone: Contains multiple trifluoromethyl groups but lacks the hydroxyl group
Uniqueness
2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol is unique due to the combination of fluoro and trifluoromethyl groups on the phenyl ring along with the ethan-1-ol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H8F4O |
|---|---|
Peso molecular |
208.15 g/mol |
Nombre IUPAC |
2-fluoro-1-[3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8F4O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4,8,14H,5H2 |
Clave InChI |
KJTMEBOAPXUSDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C(CF)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid](/img/structure/B15320680.png)
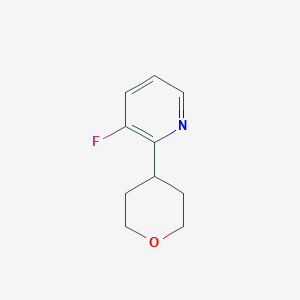
![potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B15320692.png)
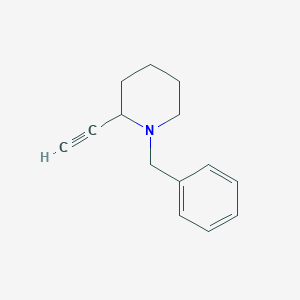

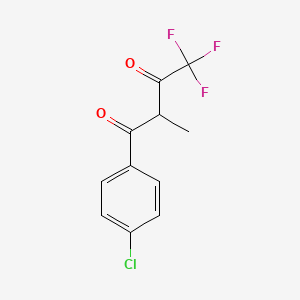
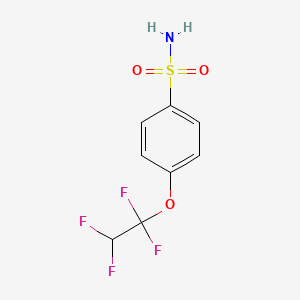

![3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropanoic acid](/img/structure/B15320721.png)
![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-olhydrochloride](/img/structure/B15320722.png)
methanone](/img/structure/B15320730.png)
